

# The Resistance Profile of Crenolanib: A Comparative Analysis of Secondary FLT3 Mutations

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A deep dive into the evolution of resistance to FLT3 inhibitors reveals a critical advantage for crenolanib. Unlike many of its predecessors that induce on-target secondary mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, clinical and preclinical data suggest that crenolanib therapy is not associated with the acquisition of such mutations, positioning it as a potent option for patients with FLT3-mutated Acute Myeloid Leukemia (AML), including those who have developed resistance to other inhibitors.

FLT3 mutations are prevalent in AML, and the development of FLT3 tyrosine kinase inhibitors (TKIs) has marked a significant advancement in targeted therapy. However, the clinical efficacy of these inhibitors is often hampered by the emergence of drug resistance. This resistance can be broadly categorized as "on-target," involving secondary mutations in the FLT3 gene itself, or "off-target," through the activation of alternative signaling pathways. A key differentiator among FLT3 inhibitors lies in their propensity to induce these on-target resistance mutations.

Crenolanib, a potent, type I pan-FLT3 inhibitor, demonstrates a distinct resistance profile compared to other well-known FLT3 inhibitors.[1] It is active against both internal tandem duplication (ITD) mutations and tyrosine kinase domain (TKD) mutations, including the D835 residue, which is a frequent site of resistance mutations.[2][3][4][5][6] Strikingly, a phase II clinical trial of crenolanib in patients with relapsed/refractory FLT3-mutated AML reported that none of the patients who relapsed after crenolanib therapy acquired secondary FLT3 mutations.[7]



This stands in contrast to the experience with other FLT3 inhibitors, particularly the type II inhibitors quizartinib (AC220) and sorafenib. These agents are known to induce secondary mutations in the FLT3 kinase domain, most commonly at the D835 residue within the activation loop and the F691 "gatekeeper" residue.[8][9][10][11][12] These mutations sterically hinder the binding of type II inhibitors, which target the inactive conformation of the kinase, leading to drug resistance. Gilteritinib, another type I inhibitor, is also associated with resistance, though more commonly through off-target mechanisms such as mutations in the RAS/MAPK pathway.[9][13] However, the on-target F691L gatekeeper mutation and the novel N701K mutation have also been reported to confer resistance to gilteritinib.[14][15]

### **Comparative Analysis of Secondary FLT3 Mutations**

The table below summarizes the key secondary FLT3 mutations associated with resistance to various FLT3 inhibitors.

Inhibitor	Inhibitor Type	Common Secondary FLT3 Mutations	References
Crenolanib	Туре І	None reported in clinical trials	[7]
Quizartinib (AC220)	Type II	D835Y/F/V, F691L	[8][11][12]
Sorafenib	Type II	D835Y	[8]
Gilteritinib	Type I	F691L, N701K	[9][14][15]

# **Experimental Methodologies for Resistance Studies**

The identification and characterization of resistance mutations to FLT3 inhibitors have been facilitated by a variety of in vitro and in vivo experimental models.

- 1. Cell Line-Based Resistance Models:
- Ba/F3 Cell Lines: A common method involves the use of the murine interleukin-3 (IL-3)dependent pro-B cell line, Ba/F3. These cells are genetically engineered to express various forms of mutant FLT3 (e.g., FLT3-ITD).



- Mutagenesis Screening: To identify resistance mutations, FLT3-expressing Ba/F3 cells are cultured in the presence of an FLT3 inhibitor. Cells that acquire resistance and proliferate are then selected and their FLT3 gene is sequenced to identify mutations.
- Site-Directed Mutagenesis: Alternatively, specific mutations identified in clinical samples
  can be introduced into the FLT3 gene in Ba/F3 cells to confirm their role in conferring
  resistance to a particular inhibitor. The viability and proliferation of these engineered cells
  are then assessed in the presence of the drug.[3][4]

### 2. Patient-Derived Samples:

Next-Generation Sequencing (NGS): A powerful approach for identifying resistance
mutations in a clinical setting involves performing NGS on bone marrow or peripheral blood
samples from patients at baseline (before treatment) and at the time of relapse. This allows
for the direct identification of newly acquired mutations that may be responsible for treatment
failure.[13]

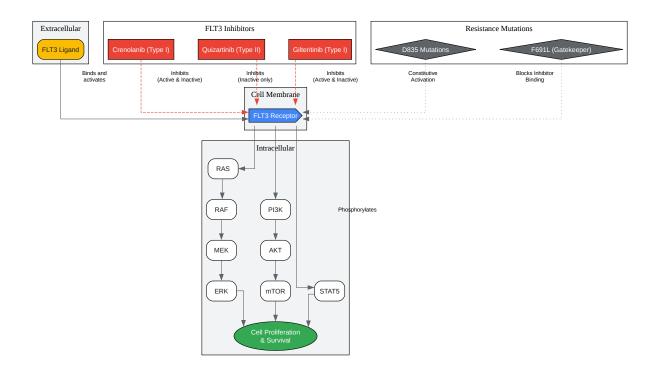
#### 3. Xenograft Models:

 Patient-Derived Xenografts (PDX): AML cells from patients can be engrafted into immunodeficient mice to create PDX models. These models can be used to study the in vivo efficacy of FLT3 inhibitors and to investigate the development of resistance mechanisms in a more physiologically relevant setting.

## **Signaling Pathways and Resistance Mechanisms**

The FLT3 signaling pathway plays a crucial role in the proliferation and survival of leukemic cells. The diagram below illustrates the canonical FLT3 signaling pathway and highlights the points of intervention by FLT3 inhibitors and the impact of resistance mutations.





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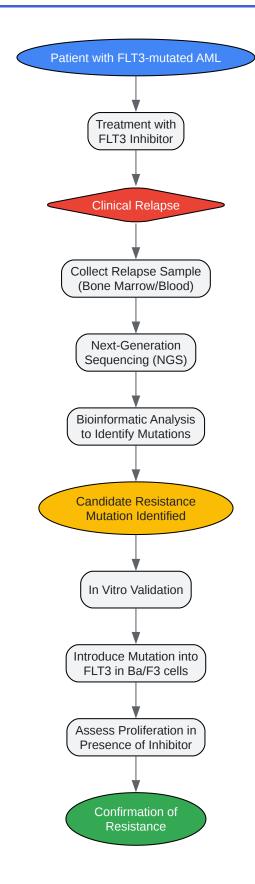
Caption: FLT3 signaling pathway and inhibitor action.



# **Experimental Workflow for Identifying Resistance Mutations**

The following diagram outlines a typical workflow for identifying and validating FLT3 inhibitor resistance mutations.





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Caption: Workflow for resistance mutation discovery.



### Conclusion

The absence of reported secondary FLT3 mutations in patients treated with crenolanib represents a significant advantage in the landscape of FLT3 inhibitors. This characteristic, coupled with its activity against baseline resistance-conferring mutations like D835, suggests that crenolanib may offer a more durable response and a valuable therapeutic option for a broad range of patients with FLT3-mutated AML, including those who have failed other TKI therapies due to the emergence of on-target resistance. Further investigation into the long-term resistance patterns of crenolanib will be crucial in solidifying its role in the management of this challenging disease.

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